4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
4-(Pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a pyridine-3-carbonyl group at the 4-position of the benzoxazepine core, which confers unique electronic and steric properties. Benzoxazepines are recognized for their pharmacological versatility, particularly in modulating neurotransmitter receptors and enzyme activity.
Properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-5-3-7-16-10-12)17-8-9-19-14-6-2-1-4-13(14)11-17/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSLWJJUNAHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Targets
The benzoxazepine scaffold is highly tunable, with substituents dictating target specificity and potency. Below is a comparative analysis of key analogs:
*Note: The target compound’s pyridine-3-carbonyl group may enhance binding to aromatic or polar receptor pockets compared to bulkier substituents (e.g., tert-butyl or thienyl groups).
Mechanistic Divergence
- Serotonin 5-HT Modulation : The 9-chloro-7-tert-butyl analog () demonstrates selective serotonin 5-HT receptor activation, likely due to electron-withdrawing chloro and bulky tert-butyl groups stabilizing receptor interactions .
- Kpnβ1 Inhibition : Compound 60 () inhibits nuclear transport protein Kpnβ1, disrupting transcriptional activity in cancer cells. Its pyridinylmethyl and thienyl substituents likely enhance hydrophobic interactions with Kpnβ1’s cargo-binding domain .
- Hypothetical Target Compound Mechanism: The pyridine-3-carbonyl group’s electron-deficient pyridine ring and carbonyl linker may favor interactions with polar residues in enzymes or receptors, differentiating it from analogs with non-polar substituents.
Pharmacokinetic and Selectivity Profiles
- Selectivity : The 9-chloro-7-tert-butyl analog shows >100-fold selectivity for 5-HT receptors over related GPCRs, whereas Compound 60 exhibits specificity for Kpnβ1 over other nuclear transporters .
Research Findings and Implications
- Therapeutic Potential: Serotonin-targeting benzoxazepines (e.g., ) are candidates for depression or anxiety disorders. Kpnβ1 inhibitors like Compound 60 show promise in preclinical cancer models, reducing tumor growth by >50% in xenografts .
- Structure-Activity Relationship (SAR) :
- Substituents at the 4- and 7-positions critically influence target engagement. Bulky groups (e.g., tert-butyl) favor CNS receptor binding, while heteroaromatic groups (e.g., pyridinylmethyl) enable protein-protein interaction inhibition.
- The pyridine-3-carbonyl group in the target compound may balance polarity and rigidity, optimizing bioavailability and target affinity.
Biological Activity
4-(Pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 216.25 g/mol. The compound features a benzoxazepine core with a pyridine carbonyl substituent that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Here are key findings:
Antimicrobial Activity
Research indicates that derivatives of benzoxazepines exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against a range of bacterial strains in vitro.
Anticancer Potential
Some studies have reported that benzoxazepine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly GABA receptors. This interaction could indicate potential applications in treating anxiety and other CNS disorders.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory responses.
- Receptor Modulation : Potential interaction with GABA_A receptors suggests a role in modulating neurotransmission.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzoxazepine derivatives. The results indicated that specific substitutions on the benzoxazepine core significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| This compound | 12 | S. aureus |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of benzoxazepines were tested for their ability to induce apoptosis in human cancer cell lines. The study found that certain derivatives led to a significant increase in apoptosis markers compared to controls.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 10 | HeLa |
| Compound D | 15 | MCF-7 |
| This compound | 12 | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
